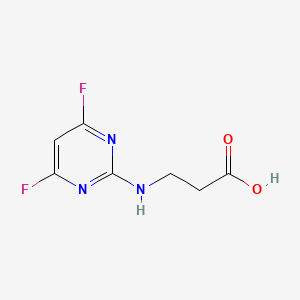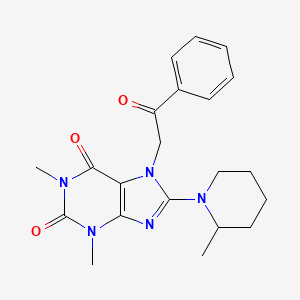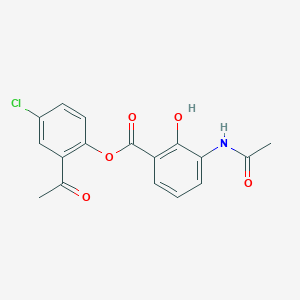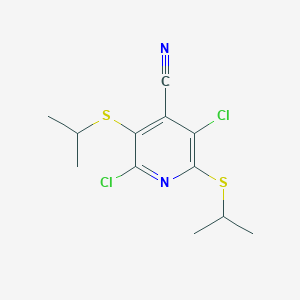
N-(4,6-difluoropyrimidin-2-yl)-beta-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4,6-DIFLUORO-2-PYRIMIDINYL)AMINO]PROPANOIC ACID is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound is characterized by the presence of a difluoropyrimidine moiety attached to a propanoic acid group, making it a valuable molecule for various scientific research and industrial applications.
Métodos De Preparación
The synthesis of 3-[(4,6-DIFLUORO-2-PYRIMIDINYL)AMINO]PROPANOIC ACID typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4,6-difluoropyrimidine, which is a key intermediate.
Reaction with Amino Group: The 4,6-difluoropyrimidine is then reacted with an appropriate amine to introduce the amino group at the 3-position.
Formation of Propanoic Acid Group:
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity of the final product.
Análisis De Reacciones Químicas
3-[(4,6-DIFLUORO-2-PYRIMIDINYL)AMINO]PROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The difluoropyrimidine moiety can undergo substitution reactions with various nucleophiles.
Hydrolysis: The ester group in the compound can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
3-[(4,6-DIFLUORO-2-PYRIMIDINYL)AMINO]PROPANOIC ACID has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: It is explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-[(4,6-DIFLUORO-2-PYRIMIDINYL)AMINO]PROPANOIC ACID involves its interaction with specific molecular targets and pathways. The difluoropyrimidine moiety is known to interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.
Comparación Con Compuestos Similares
3-[(4,6-DIFLUORO-2-PYRIMIDINYL)AMINO]PROPANOIC ACID can be compared with other similar compounds, such as:
4,6-Difluoropyrimidine: A key intermediate in the synthesis of the compound.
3-Aminopropanoic Acid: A related compound with a similar structure but lacking the difluoropyrimidine moiety.
Other Pyrimidine Derivatives: Compounds like 5-fluorouracil and cytosine, which also contain the pyrimidine ring and exhibit various biological activities.
The uniqueness of 3-[(4,6-DIFLUORO-2-PYRIMIDINYL)AMINO]PROPANOIC ACID lies in its specific substitution pattern and the presence of both the difluoropyrimidine and propanoic acid groups, which contribute to its distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C7H7F2N3O2 |
|---|---|
Peso molecular |
203.15 g/mol |
Nombre IUPAC |
3-[(4,6-difluoropyrimidin-2-yl)amino]propanoic acid |
InChI |
InChI=1S/C7H7F2N3O2/c8-4-3-5(9)12-7(11-4)10-2-1-6(13)14/h3H,1-2H2,(H,13,14)(H,10,11,12) |
Clave InChI |
QOTOTMVMBPMVHB-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(N=C1F)NCCC(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Amino-8-ethyl-3-(iodomethyl)-7-methyl-2,3-dihydro[1,3]thiazolo[3,2-c]pyrimidin-4-ium](/img/structure/B15006823.png)

![4-[5-(4-Bromophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B15006852.png)
![2-ethoxy-6-[({2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}amino)methyl]phenol](/img/structure/B15006853.png)


![6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-{2-[2-methyl-7-(trifluoromethyl)-1H-indol-3-yl]ethyl}hexanamide](/img/structure/B15006877.png)

![6-(4-Chlorophenyl)-2,3,6,7,8,9-hexahydro[1,4]dioxino[2,3-g]isoquinoline](/img/structure/B15006886.png)

![N-[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)carbamoyl]thiophene-2-carboxamide](/img/structure/B15006902.png)
![2-{4-methyl-3-[(2-methylpropyl)sulfanyl]-5-(phenylsulfonyl)phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B15006908.png)
![Diethyl 5-[(cyclohexylcarbonyl)amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B15006911.png)
![3-[(3-Ethyl-6-methoxy-2-methylquinolin-4-yl)sulfanyl]propanoic acid](/img/structure/B15006919.png)
